(2,2-Dimethoxyethyl)(p-tolyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Dimethoxyethyl)(p-tolyl)sulfane: is an organic compound with the molecular formula C11H16O2S It is characterized by the presence of a sulfane group attached to a p-tolyl group and a 2,2-dimethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethoxyethyl)(p-tolyl)sulfane typically involves the reaction of p-tolylthiol with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,2-Dimethoxyethyl)(p-tolyl)sulfane can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfane group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2,2-Dimethoxyethyl)(p-tolyl)sulfane is used as an intermediate in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds .
Biology: In biological research, this compound may be used to study the effects of sulfane groups on biological systems and their potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(p-tolyl)sulfane involves its interaction with molecular targets through its sulfane group. This group can participate in various chemical reactions, such as oxidation and reduction, which can modulate the activity of enzymes and other proteins. The pathways involved may include redox reactions and nucleophilic substitution, leading to changes in the biological activity of the compound .
Comparison with Similar Compounds
- (2,2-Dimethoxyethyl)(phenyl)sulfane
- (2,2-Dimethoxyethyl)(m-tolyl)sulfane
- (2,2-Dimethoxyethyl)(o-tolyl)sulfane
Comparison: Compared to these similar compounds, (2,2-Dimethoxyethyl)(p-tolyl)sulfane is unique due to the position of the methyl group on the aromatic ring (para position)
Properties
Molecular Formula |
C11H16O2S |
---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethylsulfanyl)-4-methylbenzene |
InChI |
InChI=1S/C11H16O2S/c1-9-4-6-10(7-5-9)14-8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 |
InChI Key |
IWCUZRSJEBDZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.